molecular formula C20H24BrNO3S B2708960 Tert-butyl 5-bromo-2-(4-(methylthio)phenoxy)benzyl(methyl)carbamate CAS No. 364324-01-6

Tert-butyl 5-bromo-2-(4-(methylthio)phenoxy)benzyl(methyl)carbamate

Cat. No.: B2708960
CAS No.: 364324-01-6
M. Wt: 438.38
InChI Key: GHELSEYTDMWQSL-UHFFFAOYSA-N
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Description

Tert-butyl 5-bromo-2-(4-(methylthio)phenoxy)benzyl(methyl)carbamate is a complex organic compound with a unique structure that includes a bromine atom, a methylthio group, and a phenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-bromo-2-(4-(methylthio)phenoxy)benzyl(methyl)carbamate typically involves multiple steps. One common method includes the following steps:

    Thioether Formation: The attachment of a methylthio group to the phenoxy ring.

    Carbamate Formation: The final step involves the formation of the carbamate group through a reaction with tert-butyl isocyanate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5-bromo-2-(4-(methylthio)phenoxy)benzyl(methyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.

    Reduction: The bromine atom can be reduced to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiolate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution of the bromine atom can produce a variety of substituted derivatives.

Scientific Research Applications

Tert-butyl 5-bromo-2-(4-(methylthio)phenoxy)benzyl(methyl)carbamate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 5-bromo-2-(4-(methylthio)phenoxy)benzyl(methyl)carbamate involves its interaction with specific molecular targets. The bromine atom and methylthio group can participate in various binding interactions, while the carbamate group can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl benzyl (5-bromo-2-methylphenyl)carbamate: Similar structure but lacks the methylthio group.

    Tert-butyl (2-bromo-5-methylthiazol-4-yl)carbamate: Contains a thiazole ring instead of a phenoxy group.

Uniqueness

Tert-butyl 5-bromo-2-(4-(methylthio)phenoxy)benzyl(methyl)carbamate is unique due to the presence of both a bromine atom and a methylthio group, which confer distinct chemical and biological properties

Properties

IUPAC Name

tert-butyl N-[[5-bromo-2-(4-methylsulfanylphenoxy)phenyl]methyl]-N-methylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24BrNO3S/c1-20(2,3)25-19(23)22(4)13-14-12-15(21)6-11-18(14)24-16-7-9-17(26-5)10-8-16/h6-12H,13H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHELSEYTDMWQSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC1=C(C=CC(=C1)Br)OC2=CC=C(C=C2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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